molecular formula C15H15NO4S B2994502 Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 328025-36-1

Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2994502
CAS RN: 328025-36-1
M. Wt: 305.35
InChI Key: OKHNVPKPANFKQN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a benzothiophene ring, and an amino group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Benzothiophene is a polycyclic aromatic compound that is also a heterocycle, containing a fused benzene and thiophene ring .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques provide information about the types and numbers of atoms in the molecule, as well as their connectivity .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and Diels-Alder reactions . The specific reactions that this compound would undergo would depend on the conditions and the reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental methods . These properties are influenced by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Research has explored various synthesis techniques and chemical reactions involving compounds similar to "Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate". Studies detail the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to mixtures of expected trans- and cis-tetrahydroisoquinoline-4-carboxylic acids along with by-products, highlighting the role of solvents and temperatures in achieving diastereoselectivity (Kandinska et al., 2006). Another study demonstrated the crystal structure of a related compound, emphasizing the importance of intra- and intermolecular hydrogen bonds (Vasu et al., 2004).

Chemical Transformations : Investigations into double-carboxylation reactions of 2-alkylheteroarenes have shown the ability to efficiently convert substrates into doubly carboxylated products, demonstrating the compound's versatility in organic synthesis (Shigeno et al., 2019).

Pharmacological Interest

Pharmacological Evaluations : The compound has been linked to the synthesis and evaluation of pharmacological activities, such as in the stereoisomers of furnidipine, indicating its potential in medicinal chemistry (Alajarín et al., 1995).

Biological Activities : Some derivatives have shown antibacterial and antifungal activities, suggesting the compound's utility in developing new therapeutics (Vasu et al., 2005).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and some may be harmful if ingested or inhaled . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on a compound would depend on its potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug . Alternatively, if the compound has interesting chemical properties, it could be studied further to develop new synthetic methods or materials .

properties

IUPAC Name

methyl 2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-19-15(18)12-9-5-2-3-7-11(9)21-14(12)16-13(17)10-6-4-8-20-10/h4,6,8H,2-3,5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHNVPKPANFKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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